Cas no 2227876-61-9 ((2S)-1-(quinoxalin-2-yl)propan-2-ol)

(2S)-1-(Quinoxalin-2-yl)propan-2-ol is a chiral quinoxaline derivative with potential applications in pharmaceutical and chemical research. Its stereospecific (S)-configuration makes it valuable for asymmetric synthesis and drug development, particularly in the design of bioactive molecules targeting neurological or oncological pathways. The quinoxaline moiety offers a rigid aromatic scaffold, facilitating interactions with biological targets, while the hydroxyl and propyl side chain enhance solubility and derivatization potential. This compound is useful as an intermediate in medicinal chemistry, enabling the synthesis of more complex structures with improved selectivity. High-purity grades ensure reproducibility in research applications. Proper handling under controlled conditions is recommended due to its reactive functional groups.
(2S)-1-(quinoxalin-2-yl)propan-2-ol structure
2227876-61-9 structure
Product name:(2S)-1-(quinoxalin-2-yl)propan-2-ol
CAS No:2227876-61-9
MF:C11H12N2O
Molecular Weight:188.225782394409
CID:6170220
PubChem ID:95030310

(2S)-1-(quinoxalin-2-yl)propan-2-ol 化学的及び物理的性質

名前と識別子

    • (2S)-1-(quinoxalin-2-yl)propan-2-ol
    • 2227876-61-9
    • EN300-1822487
    • インチ: 1S/C11H12N2O/c1-8(14)6-9-7-12-10-4-2-3-5-11(10)13-9/h2-5,7-8,14H,6H2,1H3/t8-/m0/s1
    • InChIKey: GBQKVVLJPPMPNQ-QMMMGPOBSA-N
    • SMILES: O[C@@H](C)CC1C=NC2C=CC=CC=2N=1

計算された属性

  • 精确分子量: 188.094963011g/mol
  • 同位素质量: 188.094963011g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 186
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 46Ų

(2S)-1-(quinoxalin-2-yl)propan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1822487-1.0g
(2S)-1-(quinoxalin-2-yl)propan-2-ol
2227876-61-9
1g
$1714.0 2023-05-23
Enamine
EN300-1822487-0.1g
(2S)-1-(quinoxalin-2-yl)propan-2-ol
2227876-61-9
0.1g
$678.0 2023-09-19
Enamine
EN300-1822487-5.0g
(2S)-1-(quinoxalin-2-yl)propan-2-ol
2227876-61-9
5g
$4972.0 2023-05-23
Enamine
EN300-1822487-5g
(2S)-1-(quinoxalin-2-yl)propan-2-ol
2227876-61-9
5g
$2235.0 2023-09-19
Enamine
EN300-1822487-0.5g
(2S)-1-(quinoxalin-2-yl)propan-2-ol
2227876-61-9
0.5g
$739.0 2023-09-19
Enamine
EN300-1822487-10.0g
(2S)-1-(quinoxalin-2-yl)propan-2-ol
2227876-61-9
10g
$7373.0 2023-05-23
Enamine
EN300-1822487-2.5g
(2S)-1-(quinoxalin-2-yl)propan-2-ol
2227876-61-9
2.5g
$1509.0 2023-09-19
Enamine
EN300-1822487-0.05g
(2S)-1-(quinoxalin-2-yl)propan-2-ol
2227876-61-9
0.05g
$647.0 2023-09-19
Enamine
EN300-1822487-0.25g
(2S)-1-(quinoxalin-2-yl)propan-2-ol
2227876-61-9
0.25g
$708.0 2023-09-19
Enamine
EN300-1822487-10g
(2S)-1-(quinoxalin-2-yl)propan-2-ol
2227876-61-9
10g
$3315.0 2023-09-19

(2S)-1-(quinoxalin-2-yl)propan-2-ol 関連文献

(2S)-1-(quinoxalin-2-yl)propan-2-olに関する追加情報

Recent Advances in the Study of (2S)-1-(quinoxalin-2-yl)propan-2-ol (CAS: 2227876-61-9)

The compound (2S)-1-(quinoxalin-2-yl)propan-2-ol (CAS: 2227876-61-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the role of (2S)-1-(quinoxalin-2-yl)propan-2-ol as a key intermediate in the synthesis of novel quinoxaline derivatives. Quinoxaline scaffolds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The stereospecific synthesis of this compound has been optimized to enhance yield and purity, as reported in a 2023 study published in the Journal of Medicinal Chemistry.

In terms of biological activity, (2S)-1-(quinoxalin-2-yl)propan-2-ol has demonstrated promising inhibitory effects on specific kinase targets involved in cancer cell proliferation. A recent preclinical study revealed that this compound exhibits selective inhibition of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers. These findings suggest its potential as a lead compound for the development of targeted cancer therapies.

Further investigations into the pharmacokinetic properties of (2S)-1-(quinoxalin-2-yl)propan-2-ol have shown favorable absorption and distribution profiles in animal models. However, challenges remain in optimizing its metabolic stability and reducing off-target effects. Ongoing research is exploring structural modifications to improve these characteristics while retaining its therapeutic efficacy.

The compound's mechanism of action has also been elucidated through advanced computational modeling and X-ray crystallography studies. These techniques have provided insights into its binding interactions with target proteins, facilitating the design of more potent analogs. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these discoveries into clinical applications.

In conclusion, (2S)-1-(quinoxalin-2-yl)propan-2-ol (CAS: 2227876-61-9) represents a promising candidate for further drug development. Its unique chemical structure and biological activity profile make it a valuable tool for understanding disease mechanisms and identifying new therapeutic targets. Future research should focus on addressing its current limitations and exploring its potential in combination therapies.

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